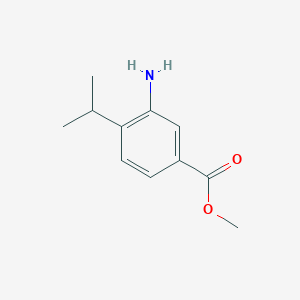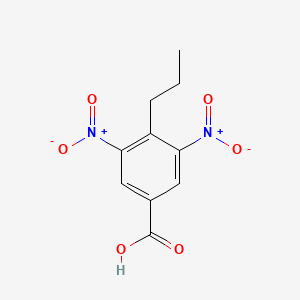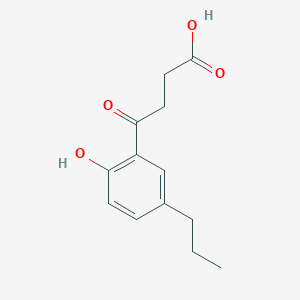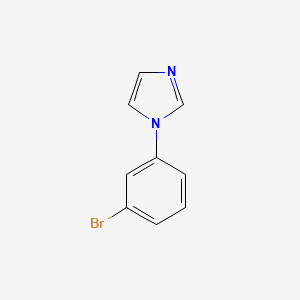
1-(3-Bromophenyl)imidazole
Overview
Description
1-(3-Bromophenyl)imidazole is a compound with the molecular formula C9H7BrN2 . It is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among the two nitrogen atoms, one carries a hydrogen atom and is a pyrrole-type nitrogen atom, while the other is a pyridine-type nitrogen atom .Chemical Reactions Analysis
The formation of certain compounds was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular SNAr reaction .Physical And Chemical Properties Analysis
The structural features of the imidazole ring enhance their ability to form multiple drug–ligand interactions via hydrogen bonds, van der Waals, and hydrophobic forces . The imidazole core scaffold is a part of several naturally derived compounds, such as histamine, histidine, biotin, alkaloids, and nucleic acid, and a part of multiple classes of FDA-approved drugs .Scientific Research Applications
Antimicrobial Properties
1-(3-Bromophenyl)imidazole derivatives have been studied for their antimicrobial properties. Narwal et al. (2012) synthesized various derivatives of imidazole, including 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, and found them to exhibit significant antimicrobial activities against Candida albicans (Narwal et al., 2012).
Synthesis and Characterization
The synthesis and characterization of bromophenyl imidazole derivatives are pivotal in exploring their applications. Zhou Zhong-gao (2011) synthesized 1-(2,6-Dimethyl-4-bromophenyl)imidazole, providing a methodological foundation for further research (Zhou Zhong-gao, 2011).
CO2 Capture
Imidazole derivatives have been explored for their potential in CO2 capture. A study by Bates et al. (2002) involved the synthesis of a task-specific ionic liquid from 1-butyl imidazole for efficient CO2 capture, highlighting a novel application in environmental technology (Bates et al., 2002).
Molecular Docking Studies
Imidazole derivatives, including those with bromophenyl groups, have been the subject of molecular docking studies to understand their potential biological interactions. Jayashree et al. (2019) investigated the molecular docking of a new imidazole derivative to assess its binding affinity with proteins, which is crucial in drug development (Jayashree et al., 2019).
Antitumor Properties
Research has also delved into the antitumor properties of imidazole derivatives. Salerno et al. (2013) evaluated novel aryloxyalkyl derivatives of imidazole for their inhibitory effects on heme oxygenase-1 and their potential antitumor properties, indicating a promising avenue for cancer treatment (Salerno et al., 2013).
Mechanism of Action
Target of Action
1-(3-Bromophenyl)imidazole is a derivative of imidazole, a five-membered heterocyclic compound that contains two nitrogen atoms . Imidazole and its derivatives have been found to interact with a variety of targets, including enzymes such as monomeric sarcosine oxidase , nicotinate-nucleotide-dimethylbenzimidazole phosphoribosyltransferase , and myoglobin . These targets play crucial roles in various biological processes, including metabolism and oxygen transport .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function . The bromophenyl group in this compound may enhance its binding affinity to its targets, but further studies are needed to confirm this hypothesis.
Biochemical Pathways
Imidazole and its derivatives are involved in several biochemical pathways. For instance, imidazole is a key component in the biosynthesis of histidine and purines , two essential biomolecules
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, suggesting good bioavailability . The bromophenyl group may affect the compound’s pharmacokinetic properties, potentially enhancing its lipophilicity and thus its ability to cross biological membranes.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, includingantibacterial , antimycobacterial , anti-inflammatory , and antitumor activities . The bromophenyl group in this compound may confer additional biological activities, but this requires further investigation.
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the imidazole ring is amphoteric, meaning it can act as both an acid and a base, which could influence its activity under different pH conditions . The bromophenyl group may also interact with other molecules in the environment, potentially affecting the compound’s stability and efficacy.
Safety and Hazards
Future Directions
The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .
Biochemical Analysis
Biochemical Properties
1-(3-Bromophenyl)imidazole is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, imidazole derivatives have been reported to show a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, imidazole derivatives have been found to bind with high affinity to multiple receptors, which can lead to changes in cell signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Imidazoles alter the cell membrane permeability of susceptible yeasts and fungi by blocking the synthesis of ergosterol, the primary fungal cell sterol, via inhibition of the demethylation of lanosterol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that may involve interaction with transporters or binding proteins . This could also include any effects on its localization or accumulation .
properties
IUPAC Name |
1-(3-bromophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGKDYCNOGZPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309961 | |
| Record name | 1-(3-bromophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25372-02-5 | |
| Record name | NSC220208 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



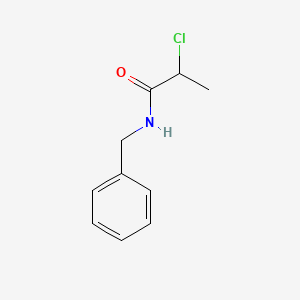




![6-Bromo-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3050282.png)
![11H-isoindolo[2,1-a]benzimidazole](/img/structure/B3050285.png)

